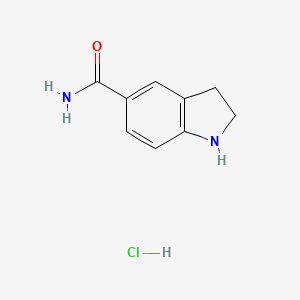

2,3-dihydro-1H-indole-5-carboxamide hydrochloride

Übersicht

Beschreibung

2,3-Dihydro-1H-indole-5-carboxamide hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indole-5-carboxamide hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with tryptamine, an indole derivative, as the starting material.

Functionalization: The tryptamine undergoes functionalization to introduce the carboxamide group at the 5-position.

Hydrochloride Formation: The carboxamide derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Amide Coupling and Functionalization

The carboxamide group participates in diverse reactions:

-

Buchwald–Hartwig Amination :

Intermediates like 2-amino-2,3-dihydro-1H-indole-5-carboxamide couple with 5-bromopyrimidine under palladium catalysis to form pyrimidine-substituted derivatives (e.g., 25–29 in Scheme 1 of ). -

Multicomponent Reactions :

Indole-based carboxamides can engage in microwave-assisted three-component reactions with aldehydes and dihydropyridines to form tetrahydropyrimidine derivatives .

Salt Stability and Reactivity

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) while maintaining stability under acidic conditions. It undergoes reversible dissociation in basic media to regenerate the free base carboxamide .

Kinase Inhibition Studies

Derivatives of 2,3-dihydro-1H-indole-5-carboxamide exhibit potent biological activity:

-

Compound 7f ( ) demonstrates selective DDR1 kinase inhibition (IC₅₀ = 14.9 nM) and suppresses collagen-induced epithelial–mesenchymal transition in pancreatic cancer cells.

-

Structural modifications at the 2-amino position (e.g., pyrimidin-5-yl groups) optimize interactions with kinase ATP-binding pockets .

Synthetic Versatility

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders and various cancers. Its structural properties allow for modifications that enhance therapeutic efficacy:

- Neurological Disorders : Research indicates that derivatives of 2,3-dihydro-1H-indole compounds may exhibit neuroprotective effects and improve cognitive function. Studies have shown promising results in animal models of neurodegenerative diseases .

- Cancer Treatment : The compound has been linked to the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that plays a role in tumor immune evasion. Inhibitors of IDO1 are being studied for their potential to enhance anti-tumor immunity .

Case Study: Cancer Applications

A patent (US9872853B2) outlines the use of certain 2,3-dihydro-1H-indole compounds to treat multiple cancer types, including melanoma and breast cancer. These compounds have demonstrated the ability to cross the blood-brain barrier and show oral bioavailability, making them suitable candidates for clinical applications .

Biochemical Research

In biochemical contexts, 2,3-dihydro-1H-indole-5-carboxamide hydrochloride is utilized to explore enzyme interactions and metabolic pathways:

- Enzyme Studies : The compound aids in understanding complex biological processes by serving as a substrate or inhibitor in enzyme assays. Its unique structure facilitates investigations into enzyme kinetics and inhibition mechanisms .

- Metabolic Pathway Analysis : It is employed in studies aimed at elucidating metabolic pathways involving tryptophan metabolism and its implications in health and disease .

Material Science

The compound's properties make it suitable for applications in material science:

- Polymer Development : Researchers are investigating its potential to create novel polymers with enhanced durability and flexibility compared to traditional materials. This application could lead to advancements in various industries, including biomedical devices and packaging materials .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material:

- Chromatographic Techniques : The compound is used in high-performance liquid chromatography (HPLC) for the quantification of related compounds. Its stability and purity make it an ideal candidate for quality control processes in pharmaceutical manufacturing .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Neurological disorders, cancer treatment | Modifications enhance efficacy; IDO1 inhibitors |

| Biochemical Research | Enzyme interactions, metabolic pathways | Aids in understanding complex biological processes |

| Material Science | Polymer development | Potential for durable materials |

| Analytical Chemistry | HPLC standards | Ensures accurate quantification |

Wirkmechanismus

The mechanism by which 2,3-dihydro-1H-indole-5-carboxamide hydrochloride exerts its effects involves interactions with molecular targets and pathways. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The specific molecular targets and pathways depend on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydro-1H-indole-5-carboxamide hydrochloride is compared with other similar compounds, such as indole-3-carboxamide and indole-2-carboxamide. These compounds share the indole core but differ in the position of the carboxamide group, leading to variations in their biological and chemical properties. The uniqueness of this compound lies in its specific structure and the resulting effects on its reactivity and biological activity.

List of Similar Compounds

Indole-3-carboxamide

Indole-2-carboxamide

2,3-Dihydro-1H-indole-2-carboxamide

2,3-Dihydro-1H-indole-3-carboxamide

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Would you like to know more about any specific aspect of this compound?

Biologische Aktivität

2,3-Dihydro-1H-indole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly in cancer and neurodegenerative diseases.

1. Inhibition of Discoidin Domain Receptor 1 (DDR1)

Research indicates that derivatives of 2,3-dihydro-1H-indole-5-carboxamide act as selective inhibitors of DDR1, a receptor implicated in cancer progression. One study reported that a related compound exhibited a dissociation constant () of 5.9 nM and an IC50 value of 14.9 nM against DDR1, effectively suppressing collagen-induced signaling pathways associated with pancreatic cancer cell proliferation .

2. Anticholinesterase Activity

The compound also shows potential as an anticholinesterase agent, which is significant for treating Alzheimer's disease. In vitro studies revealed that certain indole derivatives demonstrated IC50 values ranging from 6.11 to 7.31 μM against acetylcholinesterase, suggesting their efficacy in enhancing cholinergic neurotransmission .

Therapeutic Potential

The therapeutic implications of this compound are vast, particularly in oncology and neurology.

Oncology

The inhibition of DDR1 by this compound may play a crucial role in cancer therapy. For instance, compounds derived from this class have been shown to significantly inhibit colony formation in pancreatic cancer cell lines and exhibit promising results in vivo using orthotopic mouse models .

Neurology

In the context of neurodegenerative diseases, the anticholinesterase activity highlights its potential utility in treating conditions like Alzheimer's disease. The ability to inhibit acetylcholinesterase could lead to improved cognitive function in affected individuals .

Case Studies

Several case studies have illustrated the effectiveness of compounds related to this compound:

Research Findings

Recent research has expanded the understanding of the biological activity of this compound:

- Antiproliferative Effects : A series of synthesized indole derivatives demonstrated GI50 values ranging from 26 nM to 86 nM against various cancer cell lines, indicating strong antiproliferative effects compared to standard treatments like erlotinib .

- Binding Affinity Studies : Molecular docking studies have revealed that these compounds can effectively bind to target proteins involved in cancer progression and neurodegenerative diseases, supporting their therapeutic potential .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-9(12)7-1-2-8-6(5-7)3-4-11-8;/h1-2,5,11H,3-4H2,(H2,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBPMNCMIPWXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-29-2 | |

| Record name | 1H-Indole-5-carboxamide, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.